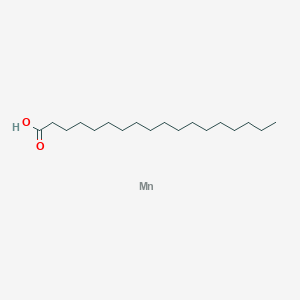

Octadecanoic acid, manganese(2+) salt

Description

Octadecanoic acid, manganese(2+) salt (manganese stearate) is the manganese(II) salt of stearic acid (C18H36O2). Its properties, including thermal stability and solubility, likely depend on the metal ion’s coordination and oxidation state .

Properties

IUPAC Name |

manganese;octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMUAXHEQEHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Mn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36MnO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, manganese(2+) salt typically involves the reaction of stearic acid with manganese salts. One common method is to react stearic acid with manganese chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C18H36O2} + \text{MnCl2} + 2\text{NaOH} \rightarrow \text{C36H70MnO4} + 2\text{NaCl} + 2\text{H2O} ] The reaction mixture is heated to facilitate the formation of the manganese salt, which is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, manganese(2+) salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form manganese oxides.

Reduction: It can be reduced to manganese metal under specific conditions.

Substitution: It can participate in substitution reactions where the manganese ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reactions with other metal salts in aqueous or organic solvents.

Major Products:

Oxidation: Manganese dioxide (MnO2)

Reduction: Manganese metal (Mn)

Substitution: Various metal stearates depending on the substituting metal.

Scientific Research Applications

Octadecanoic acid, manganese(2+) salt has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its role in biological systems and potential as a nutrient supplement.

Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized as a stabilizer in plastics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of octadecanoic acid, manganese(2+) salt involves its interaction with various molecular targets and pathways:

Catalytic Activity: It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy.

Immune Modulation: In biomedical applications, it can enhance immune responses by facilitating antigen uptake and presentation, as well as activating pathways such as cGAS-STING and NLRP3.

Comparison with Similar Compounds

Structural and Chemical Properties

Metal stearates share the general formula (C18H35O2)2M, where M is a divalent metal ion. Key differences arise from the metal’s ionic radius, electronegativity, and coordination geometry. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Metal Stearates

Lead Stearate

- Regulatory Status : Banned in automotive and electronics industries due to lead toxicity. Toyota’s standards prohibit its use in raw materials (CAS 90459-52-2, 1072-35-1) .

- Hazard Codes : H302+H332 (harmful if swallowed or inhaled), H360 (may damage fertility) .

Magnesium Stearate

- Regulatory Status : Approved as a food additive (E470b) and widely used in pharmaceuticals for tablet lubrication .

Nickel Stearate

- Used cautiously in industrial coatings .

Copper Stearate

- Applications : Utilized in antifouling paints but regulated under environmental guidelines due to copper’s ecotoxicity .

Functional Comparisons

- Thermal Stability : Magnesium stearate decomposes above 120°C, while nickel stearate remains stable up to 160°C, making it suitable for high-temperature processes .

- Catalytic Activity : Manganese compounds, including oxides, exhibit redox activity in catalysis (e.g., CO oxidation) , suggesting manganese stearate could serve in similar roles.

- Lubrication : Magnesium stearate’s low friction coefficient makes it ideal for pharmaceuticals, whereas lead stearate’s historical use in plastics is obsolete due to toxicity .

Q & A

Basic: What are the recommended synthetic methodologies for preparing octadecanoic acid, manganese(2+) salt with high purity?

Methodological Answer:

- Precipitation Method: React manganese chloride (MnCl₂) with sodium stearate in an aqueous or ethanol-water mixture under controlled pH (7–9). Filter and wash the precipitate with deionized water to remove chloride ions .

- Metathesis Reaction: Mix manganese sulfate (MnSO₄) with ammonium stearate in a polar solvent (e.g., acetone), followed by refluxing at 60–80°C for 2–4 hours. Monitor completion via FTIR (disappearance of –NH₄⁺ peaks at ~3200 cm⁻¹) .

- Purity Validation: Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal impurities and ensure stoichiometric Mn²⁺:stearate ratios .

Basic: Which characterization techniques are critical for verifying the structural and compositional integrity of manganese(2+) stearate?

Methodological Answer:

- FTIR Spectroscopy: Confirm coordination via carboxylate asymmetric (νₐ~1540 cm⁻¹) and symmetric (νₛ~1430 cm⁻¹) stretching bands. Compare shifts with free stearic acid (νC=O at ~1700 cm⁻¹) .

- XRD Analysis: Identify crystalline structure by matching diffraction patterns with databases (e.g., ICDD). Amorphous phases may require pair distribution function (PDF) analysis .

- Thermogravimetric Analysis (TGA): Determine thermal stability and decomposition steps (e.g., loss of bound water at ~100°C, stearate chain degradation >250°C) .

- Elemental Analysis: Validate Mn content via combustion analysis or energy-dispersive X-ray spectroscopy (EDX) .

Advanced: How can researchers design experiments to assess the catalytic activity of manganese(2+) stearate in oxidation reactions?

Methodological Answer:

- Reaction Setup: Use a model reaction (e.g., cyclohexane oxidation with tert-butyl hydroperoxide) in a batch reactor. Optimize parameters: catalyst loading (0.1–5 mol%), temperature (60–120°C), and solvent polarity .

- Kinetic Analysis: Monitor reaction progress via GC-MS or HPLC. Calculate turnover frequency (TOF) and compare with other transition metal stearates (e.g., Co²⁺, Cu²⁺) .

- Mechanistic Probes: Use radical scavengers (e.g., BHT) or isotopic labeling (¹⁸O₂) to distinguish between radical vs. non-radical pathways .

- Post-Reaction Characterization: Recover the catalyst via centrifugation and analyze for structural changes (XRD, FTIR) or leaching (ICP-MS) .

Advanced: What methodologies are suitable for resolving contradictions in reported thermal stability data of metal stearates?

Methodological Answer:

- Controlled Atmosphere TGA: Compare decomposition profiles under inert (N₂) vs. oxidative (air) conditions to isolate moisture sensitivity vs. oxidative degradation effects .

- Isothermal Aging Studies: Heat samples at fixed temperatures (e.g., 150°C) and monitor mass loss over time. Correlate with XRD phase transitions .

- Hyphenated Techniques: Use TGA-FTIR or TGA-MS to identify volatile decomposition products (e.g., CO₂, H₂O, hydrocarbons) and refine degradation mechanisms .

- Sample History Documentation: Report pre-treatment steps (drying, storage conditions) to account for variability in literature data .

Advanced: How can researchers evaluate the environmental persistence and ecotoxicological impact of manganese(2+) stearate?

Methodological Answer:

- Leaching Studies: Simulate environmental conditions (pH 4–9, UV exposure) and quantify Mn²⁺ release via atomic absorption spectroscopy (AAS) .

- Aquatic Toxicity Assays: Expose Daphnia magna or algae to graded concentrations (1–100 ppm) and measure LC₅₀/EC₅₀ values. Compare with regulatory thresholds (e.g., EPA) .

- Soil Mobility Analysis: Use column chromatography to assess adsorption/desorption behavior in different soil types (clay, sand). Monitor via ICP-OES .

- Degradation Pathways: Employ LC-MS to identify breakdown products (e.g., shorter-chain fatty acids) under microbial or photolytic conditions .

Advanced: What experimental strategies can address discrepancies in solubility data for metal stearates across solvents?

Methodological Answer:

- Phase Solubility Diagrams: Measure solubility in binary solvent systems (e.g., ethanol/water, hexane/acetone) at 25–60°C. Use the van’t Hoff equation to calculate enthalpy of dissolution .

- Dynamic Light Scattering (DLS): Detect colloidal aggregates in "insoluble" systems, which may skew traditional gravimetric measurements .

- NMR Solubility Screening: Use ¹H-NMR in deuterated solvents (e.g., DMSO-d₆) to quantify dissolved species via integration of stearate methyl peaks (~0.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.